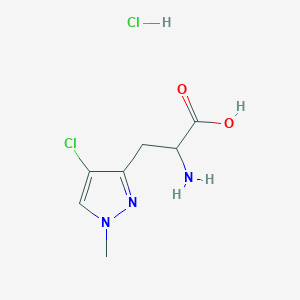

2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride

CAS No.: 1432026-01-1

Cat. No.: VC3021941

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432026-01-1 |

|---|---|

| Molecular Formula | C7H11Cl2N3O2 |

| Molecular Weight | 240.08 g/mol |

| IUPAC Name | 2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H |

| Standard InChI Key | NONNXTRNMRQAHN-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |

| Canonical SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |

Introduction

2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a synthetic compound characterized by its unique structural features, including an amino acid backbone functionalized with a pyrazole ring substituted by a chlorine atom and a methyl group. The compound’s hydrochloride salt form enhances its solubility in aqueous media, making it suitable for biological and chemical applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:

-

Formation of the Pyrazole Ring:

-

The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

-

-

Functionalization with Chlorine and Methyl Groups:

-

Chlorination and methylation are achieved using electrophilic substitution reactions.

-

-

Attachment to the Amino Acid Backbone:

-

The functionalized pyrazole is coupled with an amino acid derivative via amide bond formation or alkylation.

-

-

Conversion to Hydrochloride Salt:

-

The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

-

Analytical Characterization

The compound is characterized using advanced analytical techniques:

Potential Applications

This compound holds potential for:

-

Pharmaceutical Research:

-

As a lead compound for drug discovery targeting enzymes or receptors.

-

-

Chemical Biology:

-

As a probe to study biochemical pathways involving amino acids or pyrazoles.

-

-

Material Science:

-

As a precursor for advanced materials due to its functionalized structure.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume